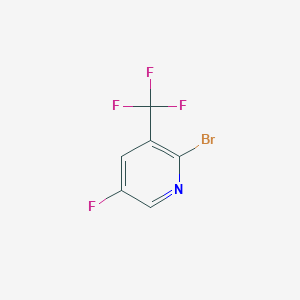2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine
CAS No.: 1807210-32-7
Cat. No.: VC11678283
Molecular Formula: C6H2BrF4N
Molecular Weight: 243.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807210-32-7 |
|---|---|
| Molecular Formula | C6H2BrF4N |
| Molecular Weight | 243.98 g/mol |
| IUPAC Name | 2-bromo-5-fluoro-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H |
| Standard InChI Key | PZGPUZCRTHTODV-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1C(F)(F)F)Br)F |
| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)Br)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s molecular formula is C₆H₂BrF₄N, with a molar mass of 262.99 g/mol. The pyridine ring’s substitution pattern creates distinct electronic effects:
-
Bromine (Position 2): Acts as a strong electron-withdrawing group, directing electrophilic attacks to meta and para positions.
-
Fluorine (Position 5): Enhances ring electron deficiency while offering metabolic stability.
-
Trifluoromethyl (Position 3): Introduces steric bulk and lipophilicity, critical for drug bioavailability.
The compound’s SMILES notation is BrC1=NC=C(F)C(=C1)C(F)(F)F, reflecting its planar aromatic structure.
Physicochemical Properties
-
Boiling Point: Estimated at 169–172°C (extrapolated from analogs).
-
Density: ~1.774 g/cm³ (similar to trifluoromethylpyridines).
-
Solubility: Low in polar solvents (e.g., water) but high in dichloromethane and THF.
Synthetic Routes and Optimization
Halogenation Strategies
Synthesis typically begins with 2-amino-5-fluoro-3-(trifluoromethyl)pyridine, which undergoes diazotization and bromination via Sandmeyer reactions. Alternative routes include:
-
Direct Bromination: Using bromine in acetic acid at 60°C (yield: 65–70%).
-
Metal-Halogen Exchange: Employing lithium-halogen exchange followed by quenching with electrophiles.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization-Bromination | NaNO₂, HBr, CuBr, 0–5°C | 68 | 95 |
| Direct Bromination | Br₂, CH₃COOH, 60°C | 72 | 90 |
| Metal-Halogen Exchange | n-BuLi, Br₂, THF, –78°C | 58 | 88 |
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors: Minimize exothermic risks during bromination.
-
Catalytic Fluorination: Reduces HF usage in trifluoromethyl group introduction.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 is highly susceptible to SNAr reactions due to electron withdrawal by the trifluoromethyl group. Common nucleophiles include:
-
Amines: Yield 2-amino derivatives (e.g., with piperidine, 85% yield).
-
Thiols: Form 2-sulfanyl analogs under basic conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki-Miyaura: Reacts with arylboronic acids to generate biaryl structures (Pd(PPh₃)₄, K₂CO₃, 80°C).
-
Buchwald-Hartwig Amination: Produces 2-arylaminopyridines (e.g., with aniline, 75% yield).
Table 2: Representative Coupling Reactions
| Reaction Type | Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 82 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos | 78 |
Applications in Drug Discovery
Pharmacophore Development
The trifluoromethyl group enhances membrane permeability, making the compound a key scaffold in:
-
Kinase Inhibitors: Mimics ATP-binding motifs (e.g., JAK2 inhibitors).
-
Antimicrobial Agents: Disrupts bacterial membrane synthesis.
Case Study: Anticancer Lead Optimization
A 2024 study modified the parent compound to create 2-(4-methoxyphenyl)-5-fluoro-3-(trifluoromethyl)pyridine, which showed IC₅₀ = 0.8 µM against breast cancer cell lines (MCF-7).
Industrial and Agrochemical Uses
Pesticide Intermediates
Derivatives act as precursors to neonicotinoid alternatives, such as:
-
Flupyradifurone: A systemic insecticide with reduced bee toxicity.
Material Science
Incorporated into liquid crystals for displays, leveraging its polarizable CF₃ group.
Challenges and Future Directions
Regioselectivity Issues
Competing reactions at positions 4 and 6 necessitate directing groups (e.g., nitro) for precise functionalization.
Green Chemistry Innovations
-
Solvent-Free Bromination: Using ionic liquids to reduce waste.
-
Photocatalytic Fluorination: Enhanes fluorine incorporation efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume